Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma: 866339-82-4 vs. Gallium Acetylacetonate and Internal Hit Comparator
In a study designed to overcome gallium resistance in A549 human lung adenocarcinoma, virtual screening of an AXL kinase homology model identified eight compound series, from which compounds 5476423 (corresponding to CAS 866339-82-4) and 7919469 were selected as leads [1]. In anti-proliferative assays using gallium-resistant (R) A549 cells, compound 5476423 exhibited an 80-fold increase in potency relative to gallium acetylacetonate (GaAcAc), whereas the second hit 7919469 showed only a 13-fold increase [1]. Additionally, GaAcAc efficacy against R-cells was enhanced 2-fold when co-administered with 5476423, compared to a 1.2-fold enhancement with 7919469 [1]. Treatment with 5476423 also significantly suppressed the elevated AXL protein expression characteristic of resistant cells [1].
| Evidence Dimension | Anti-proliferative potency fold-change vs. gallium acetylacetonate in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency (compound 5476423 / CAS 866339-82-4) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) baseline; compound 7919469 (13-fold increase) |
| Quantified Difference | 80-fold (866339-82-4) vs. 13-fold (7919469) vs. GaAcAc baseline; 6.2× greater fold-potency relative to internal hit 7919469 |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; AXL protein expression by Western blot |
Why This Matters
For procurement decisions in gallium-resistance or AXL-pathway research, the 6.2× greater fold-potency over the closest internal hit (7919469) and the dual activity (direct anti-proliferation plus AXL suppression) make 866339-82-4 the preferred chemical probe.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. PMID: 25131538. View Source
